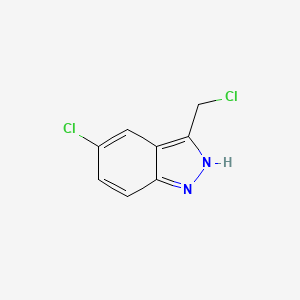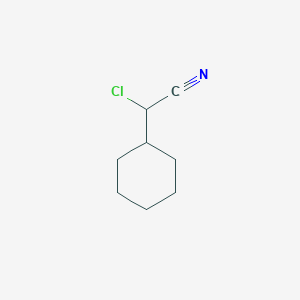
2-Chloro-2-cyclohexylacetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitriles similar to 2-Chloro-2-cyclohexylacetonitrile can be inferred from the literature. For instance, the anodic oxidation of cyclohexene-chloride ion mixtures in acetonitrile suggests that electrochemical methods can be used to synthesize chlorinated nitriles . Additionally, the phase-transfer-catalyzed Darzen's condensation of chloroacetonitrile with cyclohexanone indicates that chloroacetonitrile can react with ketones to form glycidic nitriles . These methods could potentially be adapted for the synthesis of 2-Chloro-2-cyclohexylacetonitrile.
Molecular Structure Analysis
X-ray and spectroscopic analysis of structurally related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provides insights into the molecular structure of chlorinated nitriles . The presence of chlorine and nitrile groups is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of chlorinated nitriles can be deduced from the literature. For example, the reaction of lithiated arylacetonitriles with cyclohexenones leads to δ-ketoalkylnitriles , and the vinylic substitution of chlorine in the reaction of tetrachloro-1,4-benzoquinone with cyclohexylamine in acetonitrile indicates that chlorinated nitriles can undergo nucleophilic substitution reactions . These reactions could be relevant to the chemical behavior of 2-Chloro-2-cyclohexylacetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitriles can be partially understood through the properties of similar compounds. For instance, the study of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles shows that the introduction of chlorine and nitrile groups to a cyclic structure can significantly alter the compound's reactivity and physical properties . The myeloperoxidase-catalyzed oxidation of chloroacetonitrile to cyanide also provides information on the potential toxicity and metabolic pathways of chlorinated nitriles .
Applications De Recherche Scientifique
1. Cyclization and Annulation Reactions
2-Chloro-2-cyclohexylacetonitrile has been utilized in cyclization and annulation reactions. Research by Sommer, Begtrup, and Boegesoe (1990) on (2-cyanoaryl)arylacetonitriles, which can be derived from compounds like 2-Chloro-2-cyclohexylacetonitrile, demonstrates its application in creating 3-arylindans, 4-aryl-3,4-dihydronaphthalenes, and other annulated compounds through Dieckmann-type reactions (Sommer, Begtrup, & Boegesoe, 1990).
2. Electrocatalytic Applications
2-Chloro-2-cyclohexylacetonitrile has been studied for its electrocatalytic properties. Scialdone et al. (2008) explored its electrocatalytic carboxylation at silver cathodes, highlighting its potential in synthesizing cyanoacetic acid and investigating the effects of various operational parameters (Scialdone et al., 2008). Another study by Isse and Gennaro (2002) focused on the electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide, providing insights into the efficiency of this process in different solvents (Isse & Gennaro, 2002).
3. In Synthesis of Bioactive Compounds
Research has also explored the synthesis of bioactive compounds using 2-Chloro-2-cyclohexylacetonitrile. Albrecht et al. (2005) demonstrated the preparation of 2-alkylidenethiazolidine-4,5-diones through one-pot cyclizations involving arylacetonitriles, showing antibiotic activity against certain bacteria (Albrecht et al., 2005).
4. In Solvent Effect Studies
The compound has been included in studies investigating solvent effects. A study by Szafran et al. (1993) on solvent effects calculated by semiempirical quantum chemical methods used compounds like 2-Chloro-2-cyclohexylacetonitrile to explore tautomeric equilibria in different solvents, including acetonitrile (Szafran et al., 1993).
Propriétés
IUPAC Name |
2-chloro-2-cyclohexylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYNCHBBDIJSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-cyclohexylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



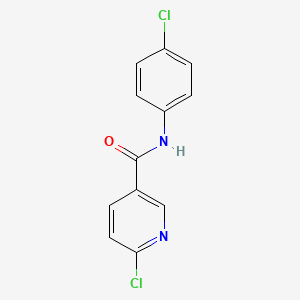
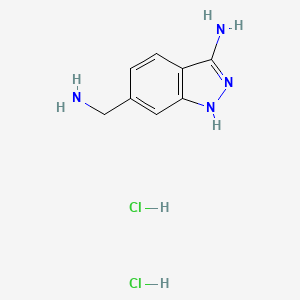
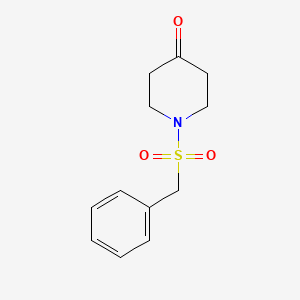
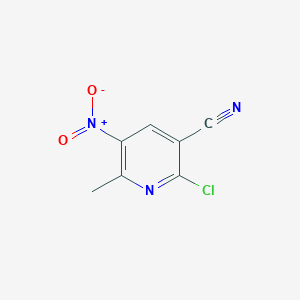
![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)
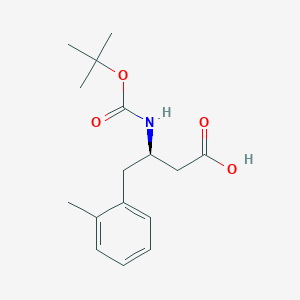



![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

